2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound featuring a benzoxazole ring system substituted with chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Ring: This step often involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative. For instance, 2-aminophenol can react with 2,3-dichlorobenzoic acid under dehydrating conditions to form the benzoxazole core.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the benzoxazole derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the chlorinated phenyl rings, potentially leading to dechlorination.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated benzoxazole derivatives.
Substitution: Functionalized benzoxazole derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen).
Biology and Medicine
In biological and medicinal research, 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is investigated for its potential as an anti-inflammatory and anticancer agent. Its structural similarity to other bioactive benzoxazole derivatives suggests it may interact with biological targets such as enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzoxazole ring system known for its stability and electronic characteristics.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways would depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-6-yl]benzamide: Similar structure but with a different substitution pattern on the benzoxazole ring.
2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide: Variation in the chlorination pattern on the phenyl ring.
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzothiazol-5-yl]benzamide: Benzothiazole ring instead of benzoxazole.
Uniqueness
The uniqueness of 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide lies in its specific substitution pattern, which can influence its electronic properties and biological activity
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-14-6-2-1-4-12(14)19(26)24-11-8-9-17-16(10-11)25-20(27-17)13-5-3-7-15(22)18(13)23/h1-10H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDALOCAIVFZTCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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